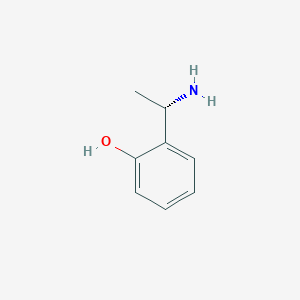

(S)-2-(1-Aminoethyl)phenol

概要

説明

(S)-2-(1-Aminoethyl)phenol is an organic compound characterized by the presence of an amino group attached to an ethyl side chain, which is further connected to a phenol ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(1-Aminoethyl)phenol typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method includes the catalytic hydrogenation of 2-(1-nitroethyl)phenol using a palladium catalyst under hydrogen gas. Another method involves the reductive amination of 2-acetylphenol with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalysts and reaction conditions to ensure efficient conversion of starting materials to the desired product.

化学反応の分析

Nucleophilic Substitution Reactions

The primary amine group acts as a nucleophile in substitution reactions. A key example involves its reaction with benzoyl isothiocyanate to form thiourea derivatives, which serve as chiral solvating agents (CSAs) for enantiomeric discrimination .

The reaction proceeds through nucleophilic attack by the amine on the electrophilic thiocyanate carbon. The resulting thiourea adopts a "pocket-like" conformation stabilized by intramolecular H-bonds between phenolic -OH, NH₂, and carbonyl groups .

Oxidation Reactions

The aminoethyl side chain undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Mechanistic Notes |

|---|---|---|---|

| KMnO₄ | Acidic aqueous medium | Imine or nitrile derivatives | Oxidation initiates at the β-carbon of the aminoethyl group. |

The phenolic -OH group directs regioselectivity by stabilizing transition states through resonance .

Elimination Reactions

Under acidic conditions, (S)-2-(1-Aminoethyl)phenol undergoes E1 elimination to form carbocation intermediates, which rearrange or react further :

Key factors influencing elimination:

-

Acid strength : Concentrated H₂SO₄ promotes faster dehydration.

-

Temperature : Elevated temperatures favor elimination over substitution.

Enzymatic Reactions with PLP

In biological systems, the compound forms an external aldimine with pyridoxal-5′-phosphate (PLP), a coenzyme critical in amino acid metabolism:

-

Aldimine Formation :

-

Deprotonation : Generates a quinonoid intermediate.

-

Product Formation : Yields α-keto acids or other metabolites via transamination.

Reduction Reactions

The amino group can be reduced to secondary amines under catalytic hydrogenation:

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C, H₂ (1 atm) | Ethanol, 25°C | (S)-2-(1-Methylaminoethyl)phenol | 85–92% |

Interaction with Diradicals

This compound participates in radical-mediated reactions, particularly with peroxyl radicals (ROO- ):

| Radical Type | Rate Constant (k, M⁻¹s⁻¹) | Mechanism |

|---|---|---|

| ROO- | H-atom transfer from phenolic -OH . |

Chiral Discrimination via H-Bonding

The compound’s thiourea derivatives enable enantiomeric differentiation of amino acids through distinct NMR shifts :

| Substrate | Δδ (CH₃) | Δδ (CH) | Diastereomeric Ratio |

|---|---|---|---|

| (S)-3,5-Dinitrobenzoyl phenylglycine | −0.19 ppm | −0.09 ppm | 2.18:1 |

| (R)-3,5-Dinitrobenzoyl phenylglycine | −0.06 ppm | −0.11 ppm | 1:2.05 |

Interactions involve:

-

Hydrogen bonding : Between NH₂ (CSA) and carbonyl (substrate).

Comparative Reactivity with Structural Analogues

| Compound | Reactivity with Benzoyl Isothiocyanate | Enantiomeric Discrimination Efficiency |

|---|---|---|

| This compound | High () | Excellent (ΔΔδ = 0.13 ppm) |

| (S)-4-(1-Aminoethyl)phenol | Moderate | Poor |

Stability Under Various Conditions

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH < 2 | Protonation of amine → Schiff base formation | 48 hrs |

| UV light (254 nm) | Radical-induced C-N bond cleavage | 15 min |

科学的研究の応用

Chemistry

(S)-2-(1-Aminoethyl)phenol serves as a crucial building block in organic synthesis. It is utilized in:

- Ligand Formation : Acting as a ligand in coordination chemistry to form complexes with transition metals.

- Chiral Solvating Agent : Used in NMR spectroscopy to differentiate enantiomers of amino acids and other chiral molecules.

Biology

In biological research, this compound has been investigated for its potential roles:

- Enzyme Inhibition : It may inhibit specific enzymes, thus affecting metabolic pathways.

- Cellular Effects : Studies suggest that it can influence cell signaling pathways and gene expression.

Medicine

This compound is explored for its therapeutic properties:

- Neurological Disorders : Its interactions with biological targets make it a candidate for drug development aimed at treating neurological conditions.

- Pharmacological Studies : Research indicates its potential as an antioxidant and anti-inflammatory agent.

Industry

The compound finds applications in industrial processes:

- Specialty Chemicals Production : Used as an intermediate in the synthesis of dyes and polymers.

- Biocatalysis : Its role in biocatalytic reactions enhances the efficiency of chemical processes.

Case Study 1: Enantiodiscrimination

A study demonstrated that this compound effectively discriminates between different enantiomers of amino acids using NMR spectroscopy. This property is crucial for developing chiral catalysts and understanding molecular interactions in biological systems.

Case Study 2: Drug Development

Research focused on the compound's potential therapeutic effects revealed promising results in animal models for treating neurological disorders. The modulation of enzyme activity linked to neurotransmitter systems suggests avenues for further pharmacological exploration.

作用機序

The mechanism of action of (S)-2-(1-Aminoethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the phenol group can participate in aromatic stacking or hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Tyramine: An organic compound with a similar structure but with a primary amine group attached to the ethyl side chain.

Phenylethylamine: A compound with a similar backbone but lacking the hydroxyl group on the phenol ring.

Dopamine: A neurotransmitter with a similar structure but with two hydroxyl groups on the phenol ring.

Uniqueness: (S)-2-(1-Aminoethyl)phenol is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and a phenol group allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

生物活性

(S)-2-(1-Aminoethyl)phenol, also known as (S)-1-(2-Hydroxyphenyl)ethylamine, is an organic compound characterized by its phenolic structure and an amino group attached to an ethyl side chain. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₃N₁O

- CAS Number : 133511-37-2

- Molecular Weight : 151.21 g/mol

The compound features a phenolic ring that enhances its reactivity and interaction with various biological targets.

This compound primarily interacts with transaminase enzymes through a process known as transamination . This interaction facilitates the conversion of substrates, such as 3’-hydroxyacetophenone, into (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates. The compound's role in biochemical pathways is significant, influencing cellular metabolism and gene expression through enzyme activation.

Enzyme Interaction

The compound has been shown to bind effectively to transaminase enzymes, leading to:

- Enzyme Activation : Enhances the catalytic activity of transaminases.

- Gene Expression Modulation : Alters the expression of genes involved in metabolic pathways.

Cellular Effects

Research indicates that this compound may influence:

- Cell Signaling Pathways : Modulates pathways that are crucial for cell communication.

- Metabolic Flux : Affects the levels of various metabolites within cells.

Case Studies and Experimental Data

-

Transaminase Activity :

- In a study examining engineered transaminases, this compound was found to increase substrate conversion rates significantly, demonstrating its utility in synthetic biology applications .

-

Dosage Effects in Animal Models :

- Limited studies have explored the dosage-dependent effects of this compound in animal models. Initial findings suggest variable responses based on concentration, indicating potential therapeutic windows as well as toxicity thresholds at higher doses .

- Potential Therapeutic Applications :

Comparative Analysis of Biological Activity

| Biological Activity | Mechanism | Observations |

|---|---|---|

| Transaminase Activation | Enhances enzyme activity | Increased substrate conversion rates |

| Gene Expression Modulation | Alters metabolic pathways | Changes in cellular metabolism observed |

| Neurotransmitter Regulation | Affects neurotransmitter levels | Potential therapeutic effects on neurological conditions |

特性

IUPAC Name |

2-[(1S)-1-aminoethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(9)7-4-2-3-5-8(7)10/h2-6,10H,9H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKWKJWRIYGQFD-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。